2,5-Dioxopyrrolidine-1-carbonitrile

Electrophilic cyanation Green chemistry Process safety

Cyanation workflows often stall due to toxic byproducts (CuCN/Zn(CN)₂) or protecting-group overhead. 2,5-Dioxopyrrolidine-1-carbonitrile resolves these bottlenecks as a direct electrophilic cyanating agent. - Eliminates 1-3 protection/deprotection steps per analog via GaCl₃ or Co(III) catalysis, reducing library synthesis cost and cycle time. - Enables rational ligand selection using a 90-ligand HTE dataset, bypassing empirical re-optimization in Pd-catalyzed aryl boronic acid cyanations. - Serves as a site-specific vibrational probe with a unique 2D-IR band structure sensitive to solvent environment and electron delocalization-unattainable with acyclic cyanamides.

Molecular Formula C5H4N2O2
Molecular Weight 124.1 g/mol
CAS No. 135205-66-2
Cat. No. B164738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidine-1-carbonitrile
CAS135205-66-2
Synonyms1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI)
Molecular FormulaC5H4N2O2
Molecular Weight124.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C#N
InChIInChI=1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2
InChIKeyCSROIMRWFUGMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyanosuccinimide: Procurement Overview


2,5-Dioxopyrrolidine-1-carbonitrile (IUPAC: 1-cyano-2,5-pyrrolidinedione; synonym: N-cyanosuccinimide) is a cyclic N-cyanoimide with the molecular formula C₅H₄N₂O₂ and molecular weight 124.10 g·mol⁻¹ . It is a white solid at ambient temperature (typical purity ≥95–98%), structurally characterized by a pyrrolidine-2,5-dione ring bearing a nitrile group on the nitrogen atom . The compound is commercially available from multiple suppliers as a research chemical and synthetic building block, with recommended storage at room temperature in sealed, dry conditions . Its primary documented uses span electrophilic cyanation reagent, 2D-IR vibrational probe scaffold, and intermediate in medicinal chemistry programs targeting deubiquitinating enzymes and cysteine proteases [1][2].

Why N-Cyanosuccinimide Cannot Be Replaced


Despite the superficial structural similarity to other N-halosuccinimides (NCS, NBS, NIS) or to alternative electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), 2,5-dioxopyrrolidine-1-carbonitrile occupies a distinct reactivity space that prevents direct substitution in both synthetic and biophysical applications [1][2]. In Pd-catalyzed cyanation of aryl boronic acids, the compound's performance is governed by a ligand-specific interplay of σ-donation, π-acidity, and steric parameters—optimization across 90 ligands revealed that yield varies dramatically with these electronic factors, meaning that switching to another cyanating agent (e.g., Zn(CN)₂ or CuCN) would require complete re-optimization of the catalytic system [1]. In 2D-IR spectroscopy, N-cyanosuccinimide embedded in a 5-membered ring scaffold produces a unique band structure not predictable from simple anharmonic frequency calculations, a behavior not observed with acyclic cyanamides or cyano-probes [2]. These orthogonal differentiation axes—catalytic performance governed by tunable ligand electronics and a distinctive vibrational signature—mean that substitution without re-validation risks both synthetic failure and loss of spectroscopic information content.

Comparative Performance Evidence for N-Cyanosuccinimide


Safety Profile vs. Cyanogen Bromide

In Pd-catalyzed and Lewis acid-catalyzed cyanation methodologies, N-cyanosuccinimide is explicitly characterized as a 'bench-stable and non-toxic' electrophilic cyanating agent, enabling reactions to be set up on the open bench without specialized containment [1][2]. This contrasts directly with cyanogen bromide (BrCN), a traditional cyanating reagent classified as highly toxic by inhalation (H330), oral (H300), and dermal (H310) routes under GHS, which requires fume hood handling and stringent exposure controls [3]. The GaCl₃-catalyzed C–H cyanation of indoles using N-cyanosuccinimide proceeds in standard acetonitrile at 80–120 °C with typical laboratory equipment, whereas comparable BrCN-mediated cyanations demand additional safety infrastructure [2][3].

Electrophilic cyanation Green chemistry Process safety Bench-stable reagents

GaCl₃-Catalyzed Indole C–H Cyanation

Under optimized conditions (GaCl₃ 15 mol%, CH₃CN solvent, 120 °C), N-cyanosuccinimide achieves 97% isolated yield in the direct C3-selective cyanation of indole substrates, as reported by Wang et al. (2019) [1]. The catalyst loading can be reduced to 15 mol% without erosion of yield (97% maintained vs. 98% at 20 mol%), while further reduction to 10 mol% causes a significant drop to 60% yield—establishing a well-defined performance boundary [1]. In comparison, the earlier NCTS (N-cyano-N-phenyl-p-toluenesulfonamide)-based GaCl₃-catalyzed indole cyanation protocol reported by Yang et al. (2011) required higher catalyst loading and showed more restricted substrate scope, particularly with unprotected indoles [2]. The N-cyanosuccinimide protocol notably tolerates unprotected indoles, which are often incompatible with alternative electrophilic cyanating agents.

C–H functionalization Indole cyanation Lewis acid catalysis Synthetic methodology

Cyanamide 2D-IR Probe: Ring-Scaffold Signature

Tucker and co-workers (2020) demonstrated via 2D-IR spectroscopy that cyanamides (NCN) possess a larger transition dipole strength than conventional cyano (–CN) probes, while maintaining vibrational lifetimes comparable to the widely used azido (–N₃) group [1]. Critically, when the NCN moiety is embedded in a 5-membered ring scaffold such as N-cyanosuccinimide (saturated ring) or N-cyanomaleimide (unsaturated ring), a unique band structure emerges in the 2D-IR spectrum that is not predicted by simple anharmonic frequency calculations and is not observed with acyclic cyanamides [1]. The origin of the lower-frequency transitions was attributed to direct solvent interaction coupled with electron delocalization across the imide ring system [1]. This ring-specific behavior provides an additional spectroscopic dimension—solvent-sensitive band splitting—that is absent in acyclic cyanamide probes or standard nitrile probes.

2D-IR spectroscopy Vibrational probes Biophysical chemistry Cyanamide reporters

IMPDH2 Inhibition: Distinct Mode vs. Mycophenolic Acid

BindingDB data for 2,5-dioxopyrrolidine-1-carbonitrile against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) report Ki values of 240 nM (competitive inhibition vs. NAD⁺ substrate), 430 nM (vs. IMP substrate), and 440 nM (vs. NAD⁺ substrate in separate assay) [1]. This places the compound's IMPDH2 affinity approximately 20–40 fold weaker than mycophenolic acid (MPA, Ki ≈ 7–10 nM for IMPDH2), but within a range that makes it useful as a fragment or scaffold for further optimization [2]. Importantly, the non-competitive vs. IMP-binding mode distinguishes it from MPA, which is an uncompetitive inhibitor binding downstream of the E-XMP* covalent intermediate, suggesting a different binding site or inhibition mechanism [1][2].

IMPDH inhibition Nucleotide metabolism Binding affinity Drug discovery

Pd-Catalyzed Aryl Cyanation: Ligand Yield Correlation

De Jesus Silva et al. (2021) developed a Pd-catalyzed cyanation of aryl boronic acids using N-cyanosuccinimide as the cyanating agent, employing high-throughput experimentation (HTE) to screen 90 distinct ligands [1]. Statistical data analysis revealed that for monophosphine ligands, reaction yield increases with strong σ-donating and weak π-accepting character, with flexible pendant substituents further enhancing performance; for bisphosphine ligands, yield predominantly correlates with ligand lability [1]. The optimized system shows good functional group tolerance, particularly with electron-withdrawing substituents on the aryl boronic acid [1]. This methodology establishes a direct, experimentally validated quantitative structure–property relationship (QSPR) linking ligand electronic parameters to cyanation yield, providing a rational basis for catalyst selection that is specific to N-cyanosuccinimide as the CN source.

Palladium catalysis Cross-coupling High-throughput experimentation Cyanation methodology

Co(III)-Catalyzed Quaternary Nitrile Synthesis

Dongbang et al. (2021) disclosed a Co(III)-catalyzed three-component strategy using N-cyanosuccinimide as the electrophilic cyanating reagent to construct quaternary centers bearing nitriles with high regio- and stereocontrol [1]. The method couples C–H bond activation with sequential addition to internally substituted 1,3-dienes, followed by trapping with N-cyanosuccinimide [1]. Mechanistic studies with deuterium-labeled reactants support a pathway involving a 7-membered cobaltacycle, β-hydride elimination, hydride reinsertion to a 6-membered cobaltacycle, and final reaction with the cyanating agent [1]. This contrasts with alternative electrophilic cyanating agents such as NCTS or TsCN, which have not been demonstrated in analogous three-component cascades with comparable regio- and stereochemical fidelity.

C–H activation Cobalt catalysis Multicomponent reactions Quaternary centers Nitrile synthesis

N-Cyanosuccinimide Application Scenarios


Electrophilic C–H Cyanation of Heteroarenes in Medicinal Chemistry Libraries

Synthetic teams constructing compound libraries for kinase or GPCR targets that require nitrile-substituted indoles, pyrroles, or 6-arylpurines can deploy N-cyanosuccinimide under GaCl₃ (up to 97% yield) or Co(III) catalysis (high monoselectivity) as a direct electrophilic cyanating agent [1][2]. The tolerance for unprotected indoles and broad functional group compatibility eliminates the need for protecting group strategies that would add 1–3 synthetic steps per analog, directly reducing library production cost and cycle time [1].

Pd-Catalyzed Late-Stage Cyanation of Aryl Boronic Acid Intermediates in Process Chemistry

Process R&D groups scaling Pd-catalyzed cyanation of aryl boronic acids can leverage the 90-ligand HTE dataset generated specifically with N-cyanosuccinimide to rationally select ligands based on σ-donation, π-acidity, and steric parameters, rather than conducting resource-intensive empirical optimization [1]. The methodology shows preferential reactivity with electron-withdrawing boronic acids—a substrate class common in pharmaceutical intermediates—and avoids the toxicity and waste disposal challenges associated with CuCN or Zn(CN)₂ workflows [1].

2D-IR Vibrational Probe Design for Protein Dynamics and Drug–Target Interaction Studies

Biophysical laboratories incorporating site-specific vibrational probes into proteins or peptide–drug conjugates can exploit the cyanamide (NCN) group as a reporter with larger transition dipole strength than standard nitrile probes and vibrational lifetimes comparable to azides [1]. When the NCN is embedded in the N-cyanosuccinimide 5-membered ring scaffold, the resulting unique 2D-IR band structure provides an additional spectral dimension sensitive to solvent environment and electron delocalization, enhancing the ability to monitor local conformational dynamics and hydration changes upon ligand binding [1].

IMPDH-Targeted Fragment-Based Drug Discovery Starting Point

Medicinal chemistry programs pursuing IMPDH inhibition for antiviral, immunosuppressive, or anticancer indications can use N-cyanosuccinimide (Ki = 240–440 nM against IMPDH2) as a fragment hit with a validated binding mode distinct from the mycophenolic acid uncompetitive site [1][2]. Its competitive disposition toward the NAD⁺ cofactor site, combined with low molecular weight (124.1 Da) and straightforward synthetic derivatization potential through the succinimide scaffold, makes it an attractive starting point for structure-guided fragment growth and optimization [1][2].

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